Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, which is further connected to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the dimethylphenyl derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluorobenzo[b]thiophene-2-carboxylate
- Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxamide
Uniqueness
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the combination of the sulfamoyl group and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-11-8-9-14(12(2)10-11)19-25(21,22)17-13-6-4-5-7-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJCNFLVRHWAQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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